molecular formula C5H11F2N B12994773 (S)-2,3-Difluoro-3-methylbutan-1-amine

(S)-2,3-Difluoro-3-methylbutan-1-amine

Cat. No.: B12994773
M. Wt: 123.14 g/mol
InChI Key: HVANQIPNYRFGNP-BYPYZUCNSA-N
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Description

(S)-2,3-Difluoro-3-methylbutan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Difluoro-3-methylbutan-1-amine typically involves the introduction of fluorine atoms into a pre-existing butan-1-amine structure. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Difluoro-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of difluoro ketones or carboxylic acids.

    Reduction: Formation of difluoroalkanes.

    Substitution: Formation of hydroxylated or alkoxylated derivatives.

Scientific Research Applications

(S)-2,3-Difluoro-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2,3-Difluoro-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,3-Difluoro-3-methylbutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (S)-2,3-Difluoro-3-methylbutanoic acid: Contains a carboxylic acid group instead of an amine.

    (S)-2,3-Difluoro-3-methylbutane: Lacks the amine group, making it less reactive in certain biological contexts.

Uniqueness

(S)-2,3-Difluoro-3-methylbutan-1-amine is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C5H11F2N

Molecular Weight

123.14 g/mol

IUPAC Name

(2S)-2,3-difluoro-3-methylbutan-1-amine

InChI

InChI=1S/C5H11F2N/c1-5(2,7)4(6)3-8/h4H,3,8H2,1-2H3/t4-/m0/s1

InChI Key

HVANQIPNYRFGNP-BYPYZUCNSA-N

Isomeric SMILES

CC(C)([C@H](CN)F)F

Canonical SMILES

CC(C)(C(CN)F)F

Origin of Product

United States

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